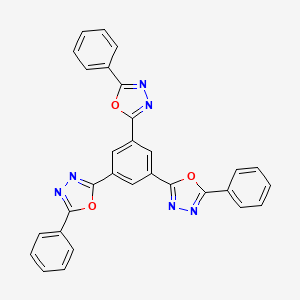
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene: is a star-shaped organic compound that has gained significant attention in the field of materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves a multi-step process. One common method is the threefold Huisgen reaction on a central triazine tricarboxylic acid with suitable aryltetrazoles . This reaction yields the desired compound with high efficiency. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient charge transfer, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with electron transport layers in OLEDs and OPVs, where it helps facilitate the movement of electrons and holes, thereby enhancing device performance .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): Known for its use in OLEDs as a hole-blocking material.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Used in organic synthesis as a boronic acid derivative.
1,3,5-Tris(4-phenylboronic acid)benzene: Another boronic acid derivative used in organic synthesis.
Uniqueness: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene stands out due to its unique star-shaped structure, which provides exceptional thermal and photophysical properties. This makes it particularly suitable for applications in optoelectronics, where stability and efficiency are crucial .
Eigenschaften
CAS-Nummer |
148044-11-5 |
|---|---|
Molekularformel |
C30H18N6O3 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
2-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H18N6O3/c1-4-10-19(11-5-1)25-31-34-28(37-25)22-16-23(29-35-32-26(38-29)20-12-6-2-7-13-20)18-24(17-22)30-36-33-27(39-30)21-14-8-3-9-15-21/h1-18H |
InChI-Schlüssel |
WVVRLJFQEXHDBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=NN=C(O6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



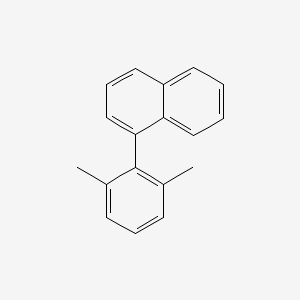
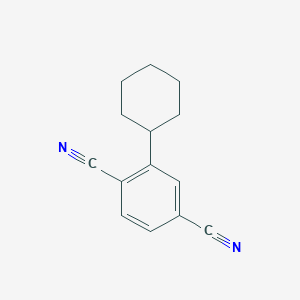
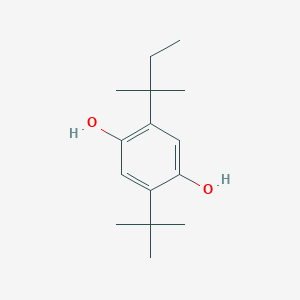
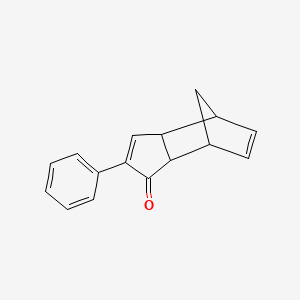
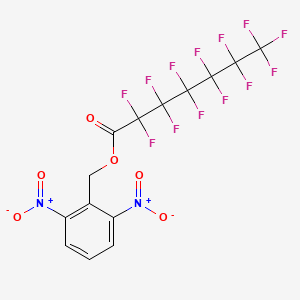
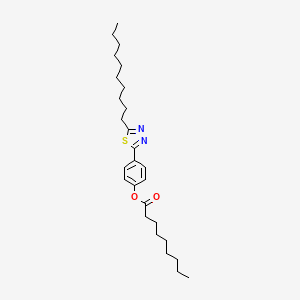
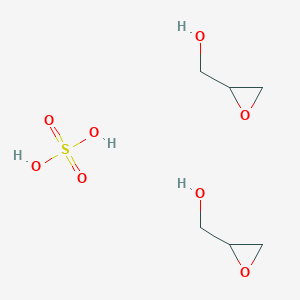
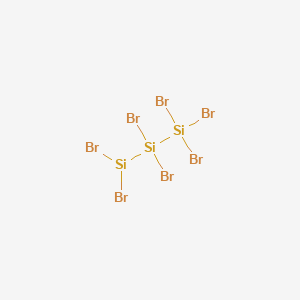
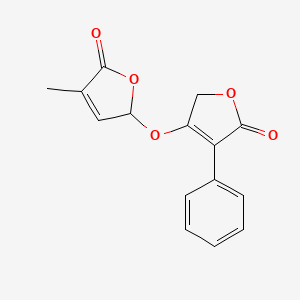
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
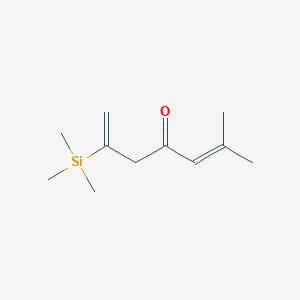
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

